molecular formula C11H7ClFNO3 B13720775 Methyl 5-(3-Chloro-4-fluorophenyl)isoxazole-3-carboxylate

Methyl 5-(3-Chloro-4-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13720775
M. Wt: 255.63 g/mol
InChI Key: VPMXNYRDHVADCF-UHFFFAOYSA-N
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Description

Methyl 5-(3-Chloro-4-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl ester group, a chloro and a fluoro substituent on the phenyl ring, and an isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-Chloro-4-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized using hydroxylamine hydrochloride to yield the isoxazole ring. The final step involves esterification with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-Chloro-4-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The isoxazole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of oxidized isoxazole derivatives.

Scientific Research Applications

Methyl 5-(3-Chloro-4-fluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-(3-Chloro-4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(3-Chloro-4-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can enhance its chemical reactivity and biological activity compared to similar compounds with only one substituent. The specific arrangement of these substituents can also influence its interaction with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H7ClFNO3

Molecular Weight

255.63 g/mol

IUPAC Name

methyl 5-(3-chloro-4-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H7ClFNO3/c1-16-11(15)9-5-10(17-14-9)6-2-3-8(13)7(12)4-6/h2-5H,1H3

InChI Key

VPMXNYRDHVADCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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